REACTION_CXSMILES
|
CN.CO.[CH2:5]([N:7](CC)CC)C.O1CCCC1.Cl[C:18]1[C:23]([C:24]#[N:25])=[CH:22][N:21]=[C:20]([S:26][CH3:27])[N:19]=1>O>[CH3:5][NH:7][C:18]1[C:23]([C:24]#[N:25])=[CH:22][N:21]=[C:20]([S:26][CH3:27])[N:19]=1 |f:0.1|
|
Name
|
methylamine methanol
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Name
|
|
Quantity
|
246 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C#N)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC(=NC=C1C#N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134 mg | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |